An In-depth Technical Guide to 3-Methylcyclobutan-1-one (CAS Number 1192-08-1)
An In-depth Technical Guide to 3-Methylcyclobutan-1-one (CAS Number 1192-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclobutan-1-one, with the CAS number 1192-08-1, is a versatile cyclic ketone that has garnered significant interest in organic synthesis and medicinal chemistry. Its strained four-membered ring imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules and a key scaffold in the development of novel therapeutics. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 3-Methylcyclobutan-1-one is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| IUPAC Name | 3-methylcyclobutan-1-one | [1] |
| CAS Number | 1192-08-1 | [1] |
| SMILES | CC1CC(=O)C1 | [1] |
| InChIKey | JOAKNMHVZBHWFI-UHFFFAOYSA-N | [1] |
| Boiling Point | 118.9 ± 8.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Vapor Pressure | 16.3 ± 0.2 mmHg at 25°C | |
| Refractive Index | 1.445 | |
| Flash Point | 19.1 ± 10.7 °C |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the methine proton adjacent to the methyl group, and the methylene protons of the cyclobutane ring. The protons alpha to the carbonyl group will be deshielded and appear at a lower field.
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¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the methine carbon, the methylene carbons, and the methyl carbon. The carbonyl carbon signal is typically found in the downfield region characteristic of ketones.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed at a higher wavenumber than in acyclic ketones due to ring strain.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will be consistent with the structure of a cyclic ketone. A predicted mass spectrum shows a base peak at m/z 43.[2]
Synthesis of 3-Methylcyclobutan-1-one
Several synthetic routes to 3-Methylcyclobutan-1-one have been reported, primarily involving the formation of the cyclobutane ring or the modification of a pre-existing cyclobutane scaffold.
Oxidation of 3-Methylcyclobutanol
A common and straightforward method for the synthesis of 3-Methylcyclobutan-1-one is the oxidation of the corresponding alcohol, 3-methylcyclobutanol.[3] Various oxidizing agents can be employed for this transformation, with pyridinium chlorochromate (PCC) being a widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Experimental Protocol: Oxidation of 3-Methylcyclobutanol using PCC
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Materials: 3-Methylcyclobutanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
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In a round-bottom flask, a solution of 3-methylcyclobutanol in anhydrous dichloromethane is prepared.
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Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 to 2 equivalents relative to the alcohol.
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The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite or silica gel to remove the chromium salts.
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The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-Methylcyclobutan-1-one.
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Caption: Workflow for the synthesis of 3-Methylcyclobutan-1-one.
Photochemical [2+2] Cycloaddition
The [2+2] photocycloaddition is a powerful method for the construction of cyclobutane rings. This reaction involves the light-induced cycloaddition of two alkene-containing molecules. While not a direct synthesis of 3-methylcyclobutan-1-one, it is a fundamental approach to creating the cyclobutane core, which can then be further functionalized. For instance, the cycloaddition of an appropriately substituted alkene with a ketene equivalent can lead to a cyclobutanone derivative.
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides
This protocol provides a general method for the synthesis of cyclobutane bicyclic scaffolds, illustrating the principles of photochemical [2+2] cycloaddition.[4]
-
Materials: Alkene, N-Alkyl maleimide, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a glass vial, the alkene (2.0 equivalents) and the N-alkyl maleimide (1.0 equivalent) are dissolved in dichloromethane.[4]
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The vial is sealed with a rubber septum and purged with an inert gas, such as argon.[4]
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The reaction mixture is stirred under UVA LED (370 nm) irradiation for 16–70 hours.[4]
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The desired product is purified by column chromatography.[4]
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Chemical Reactivity: The Norrish Type I Reaction
Ketones, upon absorption of light, can undergo a variety of photochemical reactions. For cyclic ketones like 3-methylcyclobutan-1-one, the Norrish Type I reaction is a prominent pathway.[5][6] This reaction involves the homolytic cleavage of the α-carbon-carbon bond to form a diradical intermediate.[5]
The subsequent fate of this diradical can lead to several products, including decarbonylation to form a cyclopropane derivative and an alkene, or intramolecular hydrogen abstraction to yield an unsaturated aldehyde.[6] The specific products and their ratios are dependent on the reaction conditions and the substitution pattern of the cyclobutanone.
Caption: Norrish Type I reaction of 3-methylcyclobutan-1-one.
Applications in Drug Discovery
The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in drug design. It can serve as a bioisostere for other groups, improve metabolic stability, and provide specific vector orientations for interacting with biological targets. 3-Methylcyclobutan-1-one and its derivatives have been explored as key components in the synthesis of various therapeutic agents, particularly kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways that are central to inflammation and immunity.[7][8] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases.
A notable example of a cyclobutane-containing JAK inhibitor is PF-04965842 , a selective JAK1 inhibitor developed for the treatment of autoimmune diseases.[7][8] This compound incorporates a cis-3-aminocyclobutyl moiety, which was found to impart high selectivity for JAK1 over other JAK isoforms.[7]
Quantitative Data: In Vitro Potency of PF-04965842
| Kinase | IC₅₀ (nM) |
| JAK1 | 2.7 |
| JAK2 | 76 |
| JAK3 | >4000 |
| TYK2 | 110 |
Data obtained from cellular assays.
JAK-STAT Signaling Pathway and Inhibition by a JAK1 Inhibitor
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention by a selective JAK1 inhibitor.
Caption: Inhibition of the JAK-STAT signaling pathway by PF-04965842.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is another critical pathway that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[9] Consequently, PI3K inhibitors are a major focus of cancer drug development. The cyclobutane scaffold has been incorporated into the design of PI3K inhibitors to enhance their potency and selectivity. While specific examples directly derived from 3-methylcyclobutan-1-one are not extensively documented in publicly available literature, the general principles of using cyclobutane moieties in kinase inhibitor design are applicable.[10]
Conclusion
3-Methylcyclobutan-1-one is a valuable and versatile chemical entity with significant applications in organic synthesis and medicinal chemistry. Its unique structural and reactive properties make it an important building block for the construction of complex molecules, including natural products and novel therapeutic agents. The successful incorporation of the cyclobutane motif into clinical candidates like the JAK1 inhibitor PF-04965842 highlights the potential of this scaffold in addressing challenging drug targets. Further exploration of the chemistry and biological applications of 3-methylcyclobutan-1-one and its derivatives is likely to yield new and innovative solutions in both academic research and the pharmaceutical industry.
References
- 1. 3-Methylcyclobutan-1-one | C5H8O | CID 12599352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-methylcyclobutan-1-one (C5H8O) [pubchemlite.lcsb.uni.lu]
- 3. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases (Journal Article) | OSTI.GOV [osti.gov]
- 8. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
